Methyl quinuclidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-7-2-4-10(8)5-3-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCJKMOANJAKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl quinuclidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of quinuclidine with methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl quinuclidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinuclidine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinuclidine-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinuclidine-2-carboxylic acid.
Reduction: Quinuclidine-2-methanol.
Substitution: Various quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to quinuclidine-2-carboxylic acid using agents like potassium permanganate. |
| Reduction | Forms quinuclidine-2-methanol using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can yield various derivatives depending on the nucleophile used. |
Medicinal Chemistry
Methyl quinuclidine-2-carboxylate hydrochloride is explored as an intermediate in drug development, particularly for compounds targeting the central nervous system. Its structural properties allow it to interact with neurotransmitter receptors, influencing neurotransmitter dynamics and suggesting potential therapeutic applications for disorders such as anxiety and depression .
Biological Studies
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development .
- Enzyme Inhibition : It can inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels in biological systems.
Industrial Applications
In industrial settings, this compound serves as a versatile building block in the synthesis of specialty chemicals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in producing compounds with enhanced biological activity or specificity .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of methyl quinuclidine derivatives demonstrated that certain compounds showed low minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these, derivatives synthesized from this compound exhibited promising results, indicating potential for future development as antibacterial agents .
Case Study 2: Neuropharmacological Research
Research on the neuropharmacological effects of this compound highlighted its interaction with neurotransmitter receptors. The compound was shown to modulate synaptic transmission, suggesting its utility in developing treatments for neurological disorders .
Mechanism of Action
The mechanism of action of methyl quinuclidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key attributes of methyl quinuclidine-2-carboxylate hydrochloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Structural Features |
|---|---|---|---|---|---|---|
| Methyl quinuclidine-2-carboxylate HCl | 1951438-80-4 | C₉H₁₆ClNO₂ | 205.68 | Not reported | Not reported | Quinuclidine core, methyl ester, HCl |
| (R)-N-(Quinuclidin-3-yl)benzamide HCl | Not provided | C₁₅H₂₁ClN₂O | 280.79 | 248 (decomposes) | Soluble in DMSO | Benzamide substituent, quinuclidine |
| Ethyl quinuclidine-2-carboxylate | 39926-11-9 | C₁₀H₁₇NO₂ | 183.24 | Not reported | Not reported | Ethyl ester, quinuclidine |
| Methyl 4-chloropyridine-2-carboxylate HCl | 176977-85-8 | C₇H₇Cl₂NO₂ | 208.04 | Not reported | Not reported | Chloropyridine, methyl ester, HCl |
| Methyl thiazolidine-2-carboxylate HCl | 50703-06-5 | C₅H₁₀ClNO₂S | 183.65 | Not reported | Not reported | Thiazolidine ring, methyl ester, HCl |
Key Observations:
- Quinuclidine Core : Compounds like (R)-N-(quinuclidin-3-yl)benzamide HCl share the rigid bicyclic quinuclidine structure, which is associated with enhanced binding affinity to nicotinic acetylcholine receptors (nAChRs) due to steric and electronic effects .
- Heterocyclic Systems : Thiazolidine (e.g., methyl thiazolidine-2-carboxylate HCl) and pyridine (e.g., methyl 4-chloropyridine-2-carboxylate HCl) derivatives exhibit distinct electronic profiles, influencing solubility and reactivity .
Biological Activity
Methyl quinuclidine-2-carboxylate hydrochloride (MQCH) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.69 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water and organic solvents
MQCH is known to interact with various neurotransmitter systems, potentially acting as a modulator or inhibitor. Its biological activity can be attributed to its ability to bind to specific receptors and enzymes, influencing their activity:
- Neurotransmitter Modulation : MQCH may affect neurotransmitter release and receptor activation, particularly within the central nervous system (CNS) .
- Antinociceptive Effects : Preliminary studies suggest that MQCH may have pain-relieving properties, which could be beneficial for conditions involving chronic pain .
Pharmacological Effects
Research indicates that MQCH exhibits several biological activities:
- Antimicrobial Properties : MQCH has been studied for its potential antimicrobial effects against various pathogens. It may inhibit the growth of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
- CNS Activity : As a quinuclidine derivative, MQCH shows promise as a CNS-active compound. It has been evaluated for its effects on cholinergic systems, which are crucial in cognitive functions and memory .
Comparative Analysis with Similar Compounds
The following table compares MQCH with related compounds in the quinuclidine family:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl quinuclidine-3-carboxylate | C₉H₁₆ClNO₂ | Different position of the carboxyl group affecting activity |
| (S)-Quinuclidine-2-carboxylic acid | C₈H₁₄ClNO₂ | Lacks methyl group; may exhibit different biological activity |
| Quinuclidine | C₇H₁₄N | Basic structure without carboxyl or ester functionalities |
MQCH's unique substitution pattern enhances its solubility and stability, which is critical for its biological activity compared to these similar compounds .
Case Studies and Research Findings
- Study on Antinociceptive Activity : A study investigated the effects of MQCH on pain models in rodents. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a new pain management option .
- Neurotransmitter Interaction Studies : Research focused on MQCH's binding affinity to nicotinic acetylcholine receptors (nAChRs). Preliminary findings showed that MQCH could modulate receptor activity, which may lead to enhanced cognitive function or neuroprotection .
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that MQCH exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness varied depending on the bacterial strain, indicating a need for further exploration into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl quinuclidine-2-carboxylate hydrochloride, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via esterification of quinuclidine-2-carboxylic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:
- Use of thionyl chloride (SOCl₂) or HCl gas for ester activation .
- Purification via recrystallization in ethanol or acetone to isolate the hydrochloride salt .
- Reaction monitoring with thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Critical Parameters : Temperature control (0–5°C during acid activation) and anhydrous conditions to prevent hydrolysis .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify ester group (COOCH₃) and quinuclidine ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 204.1 for C₉H₁₅NO₂·HCl) .
- HPLC : Purity assessment using a C18 column with UV detection at 210–220 nm .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particulates .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the steric environment of the quinuclidine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Compare reaction rates with analogous non-rigid amines (e.g., piperidine derivatives) using kinetic studies .
- Density Functional Theory (DFT) calculations to map electron density and steric hindrance around the carboxylate group .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Optimization Approaches :
- Strict control of stoichiometry (e.g., 1.2:1 molar ratio of methanol to quinuclidine-2-carboxylic acid) .
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) to improve esterification efficiency .
- Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters .
Q. How does this compound behave under extreme pH or temperature conditions?
- Stability Studies :
- Accelerated degradation testing at 40°C/75% RH over 4 weeks, with HPLC monitoring for decomposition products (e.g., free carboxylic acid) .
- pH stability profiling (pH 1–13) to identify hydrolysis-prone conditions .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
- Methodological Framework :
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarity to donepezil derivatives .
- Cell Viability Assays : MTT assay on neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .
- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for nicotinic acetylcholine receptors .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Resolution Strategy :
- Replicate solubility tests in standardized solvents (e.g., water, DMSO) using controlled temperature/pH .
- Cross-validate with nephelometry for turbidity-based solubility quantification .
- Common Pitfalls : Variability due to hydrate vs. anhydrous forms or residual solvents .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
